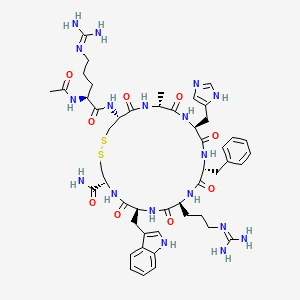
PTK6-IN-21b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PTK6-IN-21b is a
Applications De Recherche Scientifique
PTK6 in DNA Damage Response and Cancer Cell Survival
Protein tyrosine kinase 6 (PTK6) has distinct roles in normal epithelia and cancer. In normal intestine, PTK6 promotes differentiation, but in proliferating progenitor cells after DNA damage, it contributes to apoptosis. PTK6's relationship with the tumor suppressor p53 in colon tumor cells indicates that p53 promotes PTK6 expression. Knockdown of PTK6 leads to reduced p21 induction and enhances apoptosis following DNA damage treatments in colon tumor cells with wild-type p53. Thus, targeting PTK6 alongside chemotherapeutic drugs or radiation may enhance death of colon tumor cells with wild-type p53 (Gierut et al., 2012).
PTK6 in Enterocyte Differentiation and Intestinal Growth
PTK6 negatively regulates growth and promotes enterocyte differentiation in the small intestine. Disruption of the Ptk6 gene in mice leads to longer villi and expanded zones of proliferating cells, indicating a delay in enterocyte differentiation. This suggests PTK6's role in maintaining tissue homeostasis through negative regulation of Akt in the small intestine, associated with cell cycle exit and differentiation in normal intestinal epithelial cells (Haegebarth et al., 2006).
PTK6 in Prostate Cancer
Altered localization of PTK6 in prostate tumor cells impacts growth. In normal prostate epithelia, PTK6 is nuclear, but in prostate tumors, it becomes cytoplasmic. This relocalization disrupts its regulation of nuclear substrates, leading to aberrant growth. Restoring PTK6's nuclear localization in prostate cancer may offer therapeutic advantages (Brauer et al., 2010).
PTK6 and Breast Cancer
PTK6, also known as Brk, is expressed in breast cancer and normal epithelial linings. Its expression in breast tumor cells promotes growth factor signaling and cell migration. Additionally, disruption of Ptk6 in mice results in increased growth and impaired differentiation in the small intestine, highlighting PTK6's role in different cancers and normal epithelia (Brauer & Tyner, 2010).
PTK6 in Pancreatic Cancer
PTK6 influences pancreatic cancer migration and invasion. It regulates cellular migration and invasion via ERK signaling, with its suppression reducing these processes. PTK6 could be a novel therapeutic target for pancreatic cancer (Ono et al., 2014).
Propriétés
Nom du produit |
PTK6-IN-21b |
|---|---|
Formule moléculaire |
C23H23FN8O |
Poids moléculaire |
446.49 |
Nom IUPAC |
(4-((6-Cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)-3-fluorophenyl)(piperazin-1-yl)methanone |
InChI |
InChI=1S/C23H23FN8O/c24-17-9-15(23(33)31-7-5-25-6-8-31)3-4-18(17)29-21-22-26-12-20(16-10-27-28-11-16)32(22)13-19(30-21)14-1-2-14/h3-4,9-14,25H,1-2,5-8H2,(H,27,28)(H,29,30) |
Clé InChI |
ZEZGZTLWRQKVFN-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(NC2=NC(C3CC3)=CN4C2=NC=C4C5=CNN=C5)C(F)=C1)N6CCNCC6 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PTK6IN-21b; PTK6-IN21b; PTK6 IN 21b; PTK6-IN-21b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-(2-((3-(4-((4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)amino)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidin-1-yl) (amino)methaniminium](/img/structure/B1193491.png)
![6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine](/img/structure/B1193492.png)
![(2S)-2-[3-[3-(trifluoromethyl)-4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide](/img/structure/B1193493.png)
![2-(8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1193503.png)
